(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one
Overview
Description
(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes an imidazo[2,1-b][1,3]thiazole core, substituted with a 4-bromophenyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often involves the cyclization of a thioamide with an α-halo ketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.
Aldol Condensation: The final step involves an aldol condensation between the imidazo[2,1-b][1,3]thiazole derivative and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Products may include carboxylic acids or ketones depending on the extent of oxidation.
Reduction: The major product would be the corresponding saturated ketone.
Substitution: Products would be the corresponding substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in the development of new pharmaceuticals.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structural features make it a candidate for drug design and development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as electronic or optical materials, due to its conjugated system and potential for functionalization.
Mechanism of Action
The mechanism of action of (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[2,1-b][1,3]thiazole core could facilitate binding to specific sites, while the phenyl groups might enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one
- (E)-3-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one
- (E)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one
Uniqueness
The uniqueness of (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one lies in the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine’s electron-withdrawing nature can affect the electronic distribution within the molecule, potentially enhancing its interaction with biological targets or altering its chemical reactivity compared to its chloro, fluoro, or methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-methylphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS/c1-14-2-4-15(5-3-14)19(25)11-10-18-20(16-6-8-17(22)9-7-16)23-21-24(18)12-13-26-21/h2-13H,1H3/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGZCDSZQOHULA-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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